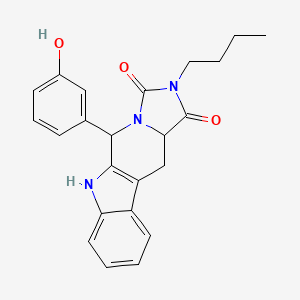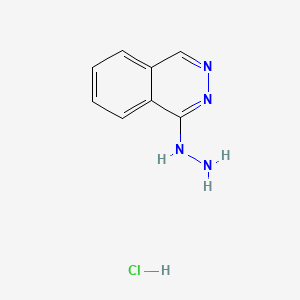
Tiflorex
Descripción general
Descripción
Tiflorex, también conocido como flutiorex, es un derivado de fenilalquilamina que se desarrolló como agente anoréxico en la década de 1970. Está estructuralmente relacionado con la fenfluramina y el 4-MTA. This compound actúa como un estimulante del sistema nervioso central y se investigó principalmente por su potencial para suprimir el apetito .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de tiflorex implica varios pasos clave:
Reducción de Rosenmund: El proceso comienza con la reducción del cloruro de 3-(trifluorometiltio)benzoílo a 3-(trifluorometiltio)benzaldehído.
Reacción de Henry: El benzaldehído se somete a una reacción de Henry con nitroetano para formar 1-(2-nitroprop-1-en-1-il)-3-(trifluorometilsulfanil)benceno.
Interconversión de grupos funcionales (FGI): Usando un catalizador de hierro en ácido clorhídrico concentrado, el compuesto nitro se convierte en 1-(3'-trifluorometiltiofenil)-2-propanona.
Aminación reductora: El paso final implica la aminación reductora con etilamina y ácido fórmico como reductor para producir this compound.
Métodos de producción industrial
Análisis De Reacciones Químicas
Tipos de reacciones
Tiflorex se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar varios metabolitos.
Reducción: El grupo nitro en las etapas intermedias se puede reducir a una amina.
Sustitución: El grupo trifluorometiltio puede participar en reacciones de sustitución.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Se utilizan catalizadores de hierro y ácido clorhídrico para la reducción de grupos nitro.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución que involucran el grupo trifluorometiltio.
Principales productos
Los principales productos formados a partir de estas reacciones incluyen intermediarios como el 3-(trifluorometiltio)benzaldehído y la 1-(3'-trifluorometiltiofenil)-2-propanona, lo que lleva al producto final, this compound .
Aplicaciones Científicas De Investigación
Tiflorex se ha estudiado para diversas aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción exacto de tiflorex no se ha estudiado ampliamente. Los compuestos similares como la fenfluramina actúan como agentes liberadores selectivos de serotonina y agonistas del receptor 5-HT2. Es probable que this compound ejerza sus efectos a través de vías similares, influenciando los niveles de serotonina y la actividad del receptor para suprimir el apetito .
Comparación Con Compuestos Similares
Compuestos similares
Fenfluramina: Actúa como un agente liberador de serotonina y agonista del receptor 5-HT2, utilizado como supresor del apetito.
Norfenfluramina: Un metabolito de la fenfluramina con efectos farmacológicos similares.
4-MTA: Un estimulante y agente liberador de serotonina con similitudes estructurales con tiflorex.
Unicidad de this compound
This compound es único debido a su grupo trifluorometiltio, que aumenta su lipofilia y estabilidad metabólica en comparación con otros agentes anoréxicos. Esta característica estructural hace que this compound sea más potente en la supresión del apetito y potencialmente más eficaz en aplicaciones clínicas .
Propiedades
Número CAS |
59173-25-0 |
|---|---|
Fórmula molecular |
C12H16F3NS |
Peso molecular |
263.32 g/mol |
Nombre IUPAC |
N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C12H16F3NS/c1-3-16-9(2)7-10-5-4-6-11(8-10)17-12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3 |
Clave InChI |
HNONSDNCRNUTCT-UHFFFAOYSA-N |
SMILES |
CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |
SMILES canónico |
CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |
Apariencia |
Solid powder |
| 59173-25-0 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
flutiorex flutiorex hydrochloride, (+-)-isomer flutiorex, (+)-isomer flutiorex, (-)-isomer SL 72340 tiflorex |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-Hydroxy-2-quinolinyl)carbonyl]-glycine](/img/structure/B1673411.png)

![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)











